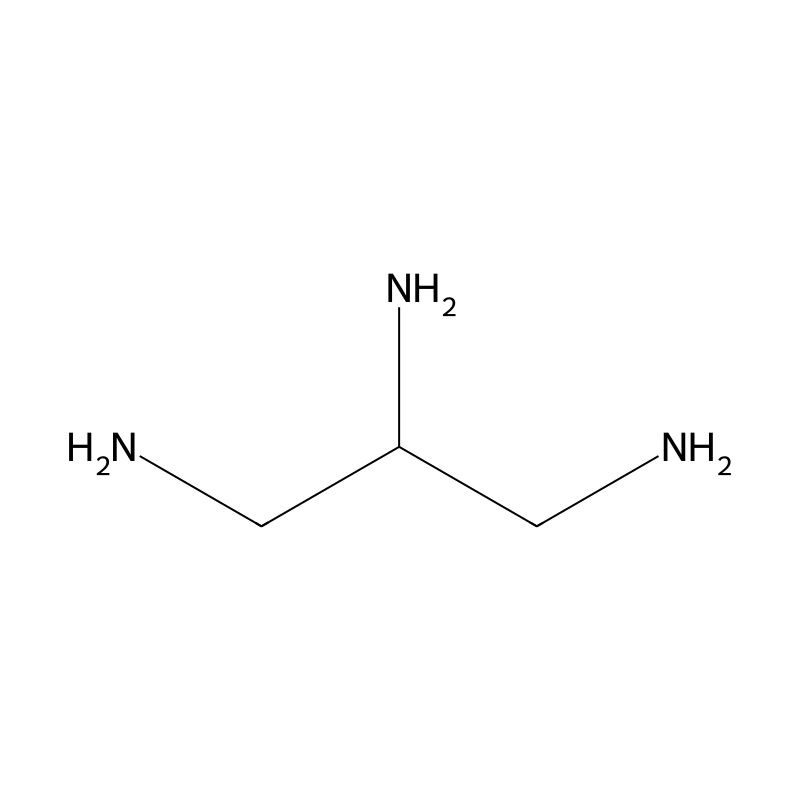Propane-1,2,3-triamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Complexation with Metal Ions
One area of study for propane-1,2,3-triamine is its ability to form complexes with metal ions. Due to the presence of the electron-donating amine groups, propane-1,2,3-triamine acts as a ligand, donating electrons to a central metal ion. This complexation process can be investigated using techniques like potentiometry and calorimetry []. Scientists are interested in understanding the formation constants, thermodynamics, and structures of these complexes for various reasons, including:
Development of new catalysts
Metal complexes can act as catalysts in chemical reactions. By studying the interaction between propane-1,2,3-triamine and different metal ions, researchers can design new and efficient catalysts for various applications [].
Understanding metal transport in biological systems
Propane-1,2,3-triamine can serve as a model for similar molecules found in nature that play a role in metal ion transport within living organisms [].
Additional Research Areas
Propane-1,2,3-triamine may also be explored in other scientific research fields, such as:
- Material science: Investigating potential applications in the design of new functional materials due to its unique chemical properties.
- Organic chemistry: Studying its reactivity and exploring its use as a building block for more complex molecules.
Propane-1,2,3-triamine is an organic compound with the molecular formula C₃H₁₁N₃. It features three amino groups (-NH₂) attached to a propane backbone, making it a triamine. The compound exists as a colorless liquid or solid and is known for its strong basicity due to the presence of these amino groups. Propane-1,2,3-triamine is also known for forming stable complexes with various metal ions and has been studied for its potential applications in coordination chemistry and catalysis .
- Protonation Reactions: In aqueous solutions, propane-1,2,3-triamine can undergo protonation at its amino groups. The protonation constants have been determined to be 9.642, 7.981, and 3.715 for the first, second, and third protonation steps, respectively .
- Metal Complex Formation: The compound readily forms complexes with transition metals, such as copper and nickel. These complexes exhibit unique stability and reactivity profiles, often being used in catalytic processes .
- Reactions with Aldehydes: Propane-1,2,3-triamine can react with aldehydes to form imines or other derivatives, which are useful in organic synthesis .
Several methods exist for synthesizing propane-1,2,3-triamine:
- Ammonolysis of 1-Bromopropane: This method involves the reaction of 1-bromopropane with ammonia in a controlled environment to yield propane-1,2,3-triamine.
- Reduction of Nitriles: Propane-1,2,3-triamine can also be synthesized by the reduction of appropriate nitriles using reducing agents like lithium aluminum hydride.
- Hydrogenation of Amines: Another approach involves the hydrogenation of suitable amines under specific conditions to introduce additional amino groups .
Propane-1,2,3-triamine has various applications across different fields:
- Coordination Chemistry: It is widely used as a ligand in coordination chemistry due to its ability to stabilize metal complexes.
- Catalysis: The compound serves as a catalyst in organic reactions involving amination and other transformations.
- Pharmaceuticals: While not extensively utilized in pharmaceuticals yet, its potential as a drug candidate is being explored due to its biological activity .
Interaction studies involving propane-1,2,3-triamine have focused on its complexation with metal ions and its behavior in biological systems:
- Metal Ion Interaction: Studies reveal that propane-1,2,3-triamine forms stable complexes with various transition metals. These interactions can enhance the solubility and reactivity of the metals in catalytic processes .
- Biological Interaction: Investigations into how propane-1,2,3-triamine interacts with biological macromolecules suggest potential roles in modulating enzyme activity and influencing metabolic pathways .
Several compounds share structural similarities with propane-1,2,3-triamine. Here are notable examples:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Ethylene diamine | C₂H₈N₂ | Contains two amino groups; used in chelation therapy |
| Diethylene triamine | C₄H₁₅N₃ | Has an additional ethylene unit; more sterically hindered |
| Triethylene tetramine | C₆H₁₈N₄ | Contains four amino groups; higher basicity |
Uniqueness of Propane-1,2,3-Triamine
Propane-1,2,3-triamine stands out due to its unique arrangement of amino groups on a propane backbone compared to other similar compounds. Its specific protonation constants indicate lower basicity than other triamines like diethylene triamine and triethylene tetramine. This characteristic may influence its reactivity and interaction profiles significantly .








